BenchChemオンラインストアへようこそ!

Voclosporin

Calcineurin Inhibition Immunosuppression Potency

Voclosporin (ISAtx-247) is a next-generation calcineurin inhibitor with a single amino acid modification delivering 2–4× greater immunosuppressive potency and a 10-fold lower clinical dose vs cyclosporine. Unlike legacy CNIs, it requires no therapeutic drug monitoring due to predictable PK/PD. Shorter renal retention (2h vs 4–7h) and lower kidney cell cytotoxicity (IC50 42.3 vs 21.6 μM) suggest reduced nephrotoxicity risk. Ideal for lupus nephritis combination therapy research and emerging neurodegeneration studies. Order high-purity Voclosporin today.

Molecular Formula C63H111N11O12
Molecular Weight 1214.6 g/mol
CAS No. 515814-01-4
Cat. No. B1684031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoclosporin
CAS515814-01-4
SynonymsVoclosporin;  ISA247;  ISAtx 247;  ISAtx-247;  ISAtx247;  Luveniq;  LX211
Molecular FormulaC63H111N11O12
Molecular Weight1214.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
InChIKeyBICRTLVBTLFLRD-PTWUADNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Voclosporin (CAS 515814-01-4) Product-Specific Evidence Guide: Comparative Potency, Safety, and Pharmacokinetic Differentiation from Cyclosporine and Tacrolimus


Voclosporin (CAS 515814-01-4), also known as ISAtx-247 or Lupkynis, is a semi-synthetic cyclic undecapeptide calcineurin inhibitor structurally derived from cyclosporine A through a single carbon extension at the amino acid-1 residue [1]. This structural modification enhances binding to cyclophilin A (Kd = 15 nM) and confers distinct clinical efficacy and safety profiles compared to first-generation calcineurin inhibitors . Approved by the FDA in 2021 and EMA in 2022 for active lupus nephritis, voclosporin demonstrates a more predictable pharmacokinetic/pharmacodynamic relationship and does not require routine therapeutic drug monitoring [2].

Why Voclosporin Cannot Be Interchanged with Generic Calcineurin Inhibitors: Evidence of Structural and Pharmacodynamic Differentiation


Although voclosporin shares the calcineurin inhibitor mechanism with cyclosporine and tacrolimus, key structural and pharmacokinetic differences preclude simple therapeutic substitution. Voclosporin's single amino acid modification results in a 2–4 fold lower EC50 for immunosuppression and a 10-fold lower clinical dose compared to cyclosporine [1]. Unlike cyclosporine and tacrolimus, which exhibit narrow therapeutic windows and require routine blood level monitoring, voclosporin demonstrates a more consistent PK/PD relationship that eliminates the need for therapeutic drug monitoring [2]. Furthermore, voclosporin exhibits distinct tissue distribution and renal handling profiles, with significantly shorter renal retention (2 hours) compared to cyclosporine (4 hours) and tacrolimus (7 hours), which may contribute to its differentiated safety profile [3].

Voclosporin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cyclosporine, Tacrolimus, and Pimecrolimus


Voclosporin Exhibits 2–4 Fold Lower EC50 for Immunosuppression Compared to Cyclosporine

Voclosporin demonstrates superior immunosuppressive potency compared to cyclosporine, with a 2–4 fold lower EC50 value in vitro [1]. Specifically, voclosporin achieves half-maximum immunosuppressive effect at a concentration (CE50) of 50 ng/mL, whereas cyclosporine requires higher concentrations to achieve comparable effect [2]. This potency difference is attributed to structural modifications that enhance binding to the cyclophilin–calcineurin complex.

Calcineurin Inhibition Immunosuppression Potency

Voclosporin Demonstrates Significantly Lower Cytotoxicity (Higher IC50) Than Cyclosporine in HEK293 Kidney Cells

In a direct head-to-head comparison using HEK293 human embryonic kidney cells, voclosporin exhibited significantly lower cytotoxicity than cyclosporine A after 48-hour incubation [1]. The IC50 value for voclosporin was 42.3 μM, nearly double that of cyclosporine (21.6 μM), indicating superior cellular tolerability. At concentrations of 20 and 40 μM, voclosporin was significantly less cytotoxic than cyclosporine (p < 0.05). Additionally, RT-PCR arrays demonstrated less pro-nephrotic gene upregulation with voclosporin treatment compared to cyclosporine (p < 0.05).

Nephrotoxicity Cytotoxicity Safety

Voclosporin Achieves Superior Complete Renal Response Rates in Lupus Nephritis Compared to Placebo and Rituximab

In the pivotal AURORA 1 phase 3 trial, voclosporin added to mycophenolate mofetil (MMF) and low-dose glucocorticoids achieved a complete renal response rate of 40.8% at 52 weeks, compared to 22.5% with placebo plus standard therapy [1]. In a post hoc analysis of patients with proliferative lupus nephritis and high proteinuria (baseline UPCR ≥3 g/g), voclosporin achieved a 34% complete renal response rate versus 11% for placebo (OR = 4.43; 95% CI, 1.78 to >9.99; P = 0.001) [2]. Additionally, a network meta-analysis found voclosporin significantly more effective than rituximab at 1 year (OR = 3.2; 95% CI, 1.41–7.24) [3].

Lupus Nephritis Clinical Efficacy Renal Response

Voclosporin Exhibits Shorter Renal Retention and Distinct Tissue Distribution Compared to Cyclosporine and Tacrolimus

Using MALDI-MSI imaging in CD-1 mice, voclosporin demonstrated significantly shorter renal retention compared to cyclosporine A and tacrolimus [1]. Voclosporin showed moderate cortical distribution peaking at 15–30 minutes post-administration and was rapidly excreted with minimal renal retention by 2 hours. In contrast, cyclosporine A exhibited diffuse, persistent distribution in renal structures for up to 4 hours, and tacrolimus showed retention in the renal medulla for up to 7 hours. This differentiated renal handling profile may contribute to voclosporin's lower nephrotoxicity risk observed clinically.

Renal Distribution Tissue Retention Pharmacokinetics

Voclosporin Demonstrates Differential Electrolyte Handling Effects Compared to Tacrolimus

In a preclinical study comparing renal electrolyte handling, tacrolimus significantly increased fractional excretions of calcium (>4-fold), magnesium (1.5-fold), and chloride (1.5-fold) and caused hypomagnesemia, whereas voclosporin did not produce these significant electrolyte disturbances compared to vehicle [1]. However, voclosporin caused a gradual but persistent increase in blood pressure characterized by high renin and endothelin-1 levels, a distinct hemodynamic effect not observed with tacrolimus. These findings highlight fundamentally different renal and cardiovascular profiles between the two calcineurin inhibitors.

Electrolyte Homeostasis Safety Renal Effects

Voclosporin Binds Acetylcholinesterase with Higher Affinity Than Tacrolimus, Pimecrolimus, or Cyclosporine

In a molecular docking study evaluating four FDA-approved calcineurin inhibitors, voclosporin exhibited the highest binding affinity to acetylcholinesterase (AChE) compared to tacrolimus, pimecrolimus, and cyclosporine A [1]. Voclosporin demonstrated superior in vitro AChE inhibition, surpassing the reference inhibitor galantamine at low concentrations. Cellular assays further confirmed that voclosporin significantly inhibited AChE expression at the gene level and markedly restored cell viability in H2O2-induced degenerative neuron-like SH-SY5Y cells.

Acetylcholinesterase Neuroprotection Off-target Activity

Voclosporin Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Lupus Nephritis Therapy Requiring Rapid Proteinuria Reduction and High Renal Response Rates

Voclosporin is indicated for active lupus nephritis in combination with mycophenolate mofetil and low-dose glucocorticoids, based on its demonstrated 40.8% complete renal response rate (vs 22.5% placebo) in AURORA 1 and faster time to UPCR ≤0.5 g/g (hazard ratio = 2.07) [1][2]. Its efficacy is particularly pronounced in patients with high baseline proteinuria (UPCR ≥3 g/g), where it achieves a 34% complete response rate compared to 11% with standard therapy alone [2].

Immunosuppression in Patients Requiring Avoidance of Routine Therapeutic Drug Monitoring

Unlike cyclosporine and tacrolimus, which require routine blood level monitoring due to narrow therapeutic windows, voclosporin demonstrates a predictable PK/PD relationship that eliminates the need for therapeutic drug monitoring [3]. This characteristic simplifies clinical management and improves patient convenience, making it suitable for settings where frequent monitoring is impractical.

Patients with Pre-existing Renal Impairment or Elevated Nephrotoxicity Risk

Voclosporin exhibits lower cytotoxicity in kidney cells (IC50 = 42.3 μM vs 21.6 μM for cyclosporine) and shorter renal retention (2 hours vs 4–7 hours for cyclosporine and tacrolimus) [4][5]. These properties suggest a potentially reduced nephrotoxicity risk, supporting its preferential use in patients with compromised renal function or those requiring long-term calcineurin inhibitor therapy.

Neurodegenerative Disease Research Requiring Acetylcholinesterase Inhibition

Voclosporin demonstrates the highest AChE binding affinity among calcineurin inhibitors and superior inhibition compared to galantamine, along with neuroprotective effects in neuronal cell models [6]. These findings support its investigation as a potential therapeutic candidate for neurodegenerative disorders involving cholinergic dysfunction, representing an emerging research application beyond its approved indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voclosporin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.